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molecular formula C10H10N4O2 B8411654 8-Nitro-4-dimethylamino-quinazoline

8-Nitro-4-dimethylamino-quinazoline

Cat. No. B8411654
M. Wt: 218.21 g/mol
InChI Key: FQNSIFPEUHCYOS-UHFFFAOYSA-N
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Patent
US08163911B2

Procedure details

2.40 ml of a solution of dimethylamine in tetrahydrofuran (2 M) are added to 500 mg 4-chloro-8-nitro-quinazoline in 3 ml dioxane and the reaction mixture is stirred for one hour at ambient temperature, then another 1 ml of a solution of dimethylamine in tetrahydrofuran (2 M) is added. The reaction mixture is stirred overnight and then evaporated down in vacuo. The flask residue is chromatographed through a silica gel column with cyclohexane/ethyl acetate (65:35 to 40:60).
[Compound]
Name
solution
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].Cl[C:5]1[C:14]2[C:9](=[C:10]([N+:15]([O-:17])=[O:16])[CH:11]=[CH:12][CH:13]=2)[N:8]=[CH:7][N:6]=1>O1CCCC1.O1CCOCC1>[N+:15]([C:10]1[CH:11]=[CH:12][CH:13]=[C:14]2[C:9]=1[N:8]=[CH:7][N:6]=[C:5]2[N:2]([CH3:3])[CH3:1])([O-:17])=[O:16]

Inputs

Step One
Name
solution
Quantity
2.4 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=NC=NC2=C(C=CC=C12)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
solution
Quantity
1 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for one hour at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture is stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
evaporated down in vacuo
CUSTOM
Type
CUSTOM
Details
The flask residue is chromatographed through a silica gel column with cyclohexane/ethyl acetate (65:35 to 40:60)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
[N+](=O)([O-])C=1C=CC=C2C(=NC=NC12)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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